

# Dhodh-IN-16: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dhodh-IN-16*

Cat. No.: *B15611811*

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the physicochemical properties, mechanism of action, and experimental evaluation of **Dhodh-IN-16**, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).

**Dhodh-IN-16** is a high-potency, specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1][2][3][4]</sup> This pathway is fundamental for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, establishing DHODH as a significant therapeutic target in oncology and autoimmune diseases.<sup>[1][2][3]</sup>

## Physicochemical and In Vitro Properties

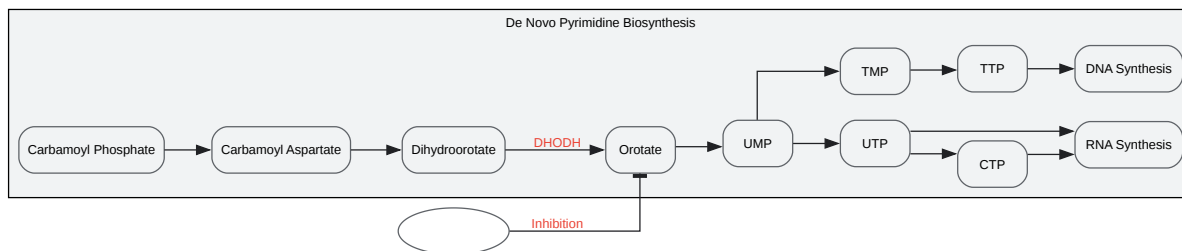
A summary of the key physicochemical and in vitro properties of **Dhodh-IN-16** is presented below. This data is essential for its application in experimental settings.

Property	Value	Reference
IUPAC Name	6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-7-fluoro-2-(2-methylphenyl)-4-propan-2-ylisoquinolin-1-one	[1]
Molecular Formula	C <sub>24</sub> H <sub>25</sub> FN <sub>4</sub> O <sub>3</sub>	[1]
Molecular Weight	436.48 g/mol	[1]
CAS Number	2511248-11-4	[1]
Appearance	Solid	[1]
hDHODH IC <sub>50</sub>	0.396 nM	[1][5][6]
MOLM-13 Cell Growth IC <sub>50</sub>	0.2 nM	[1][5][6]

## Mechanism of Action: Targeting Pyrimidine Biosynthesis

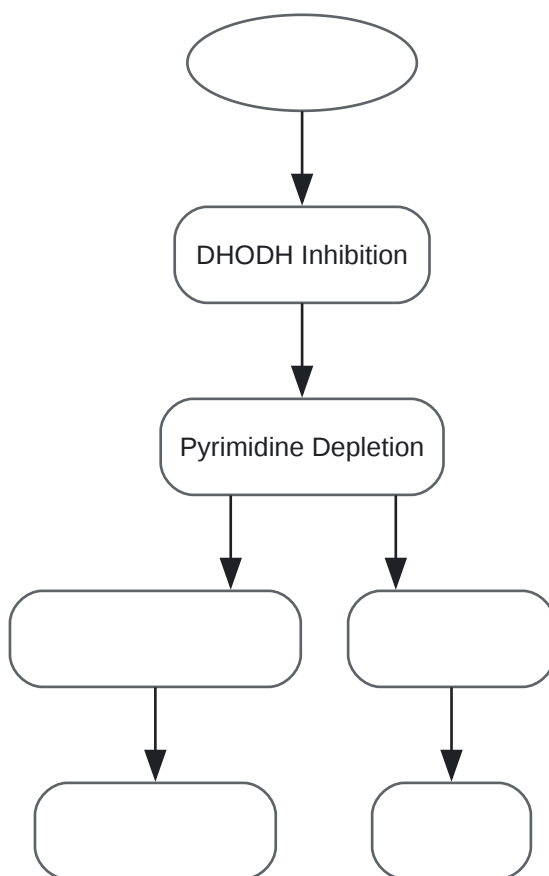
**Dhodh-IN-16** exerts its biological effects by inhibiting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is responsible for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[2] By blocking DHODH, **Dhodh-IN-16** depletes the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in rapidly proliferating cells that heavily rely on this pathway.[1][2]

The inhibition of DHODH by **Dhodh-IN-16** disrupts the conversion of dihydroorotate to orotate.[4][5] This disruption has downstream effects on key signaling pathways that regulate cell growth and survival. Notably, pyrimidine starvation resulting from DHODH inhibition has been associated with the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway.[2][5]



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Inhibition of DHODH by **Dhodh-IN-16** in the de novo pyrimidine biosynthesis pathway.



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Downstream signaling effects of DHODH inhibition by **Dhodh-IN-16**.

## Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of DHODH inhibitors like **Dhodh-IN-16**.

### DHODH Enzymatic Activity Assay (DCIP-Based)

This assay quantifies the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).

- Materials:
  - Recombinant human DHODH protein
  - Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.05% Triton X-100
  - Dihydroorotate (DHO)
  - Coenzyme Q10 (CoQ10)
  - 2,6-dichloroindophenol (DCIP)
  - **Dhodh-IN-16** (dissolved in DMSO)
- Procedure:
  - Create a reaction mixture containing the reaction buffer, DCIP, and CoQ10.
  - Dispense the test compound at various concentrations into the wells of a 96-well plate.
  - Add the recombinant human DHODH protein to each well and incubate.
  - Initiate the reaction by adding DHO.
  - Measure the decrease in absorbance at 600 nm over time using a microplate reader.

- Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of **Dhodh-IN-16**.[\[3\]](#)

## Cell Viability Assay

This protocol evaluates the effect of **Dhodh-IN-16** on the proliferation of cancer cells.

- Materials:
  - Cancer cell line (e.g., MOLM-13)
  - Complete cell culture medium
  - **Dhodh-IN-16**
  - Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
  - 96-well cell culture plates
- Procedure:
  - Seed cells in 96-well plates and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of **Dhodh-IN-16** and a DMSO vehicle control for 72 hours.
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Measure the signal (luminescence or absorbance) using a microplate reader.
  - Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control to determine the IC50 value.

## Apoptosis Assay

This method determines the induction of apoptosis in cells treated with **Dhodh-IN-16** using Annexin V and Propidium Iodide (PI) staining.

- Materials:

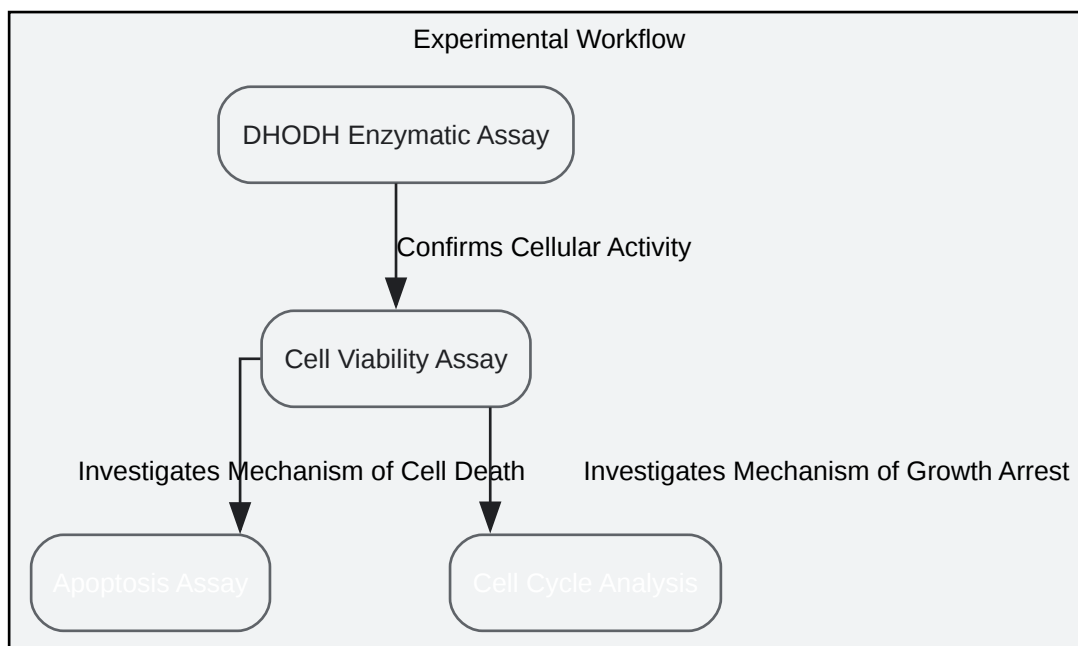
- Cancer cell line
- **Dhodh-IN-16**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer
- Procedure:
  - Treat cells with **Dhodh-IN-16** for a specified period (e.g., 24-48 hours).
  - Harvest and wash the cells with PBS.
  - Resuspend the cells in Annexin V binding buffer.
  - Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
  - Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

## Cell Cycle Analysis

This protocol analyzes the effect of **Dhodh-IN-16** on the cell cycle distribution of cancer cells.

- Materials:
  - Cancer cell line
  - **Dhodh-IN-16**
  - Propidium Iodide (PI) staining solution (containing RNase A)
  - Flow cytometer
- Procedure:
  - Treat cells with **Dhodh-IN-16** for 24-48 hours.<sup>[5]</sup>
  - Harvest the cells, wash with PBS, and fix in cold 70% ethanol.<sup>[5]</sup>

- Wash the fixed cells and resuspend in PI staining solution.[5]
- Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]



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Logical relationship of experimental assays for **Dhodh-IN-16** evaluation.

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